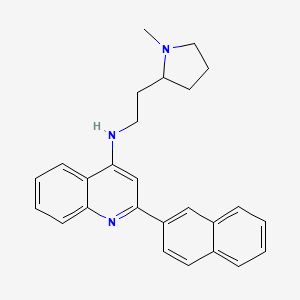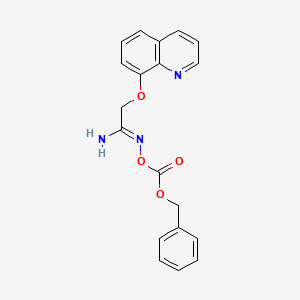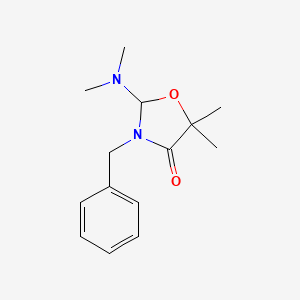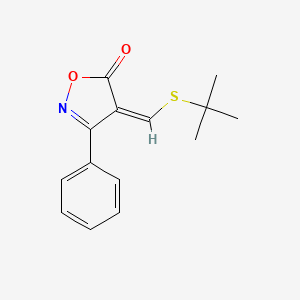![molecular formula C22H15N3O B12886813 1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one CAS No. 89522-18-9](/img/structure/B12886813.png)
1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is part of the pyrazoloquinoline family, known for their diverse biological activities and utility in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with quinoline carboxylic acids under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction could yield partially or fully reduced pyrazoloquinoline compounds.
Scientific Research Applications
1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of fluorescent sensors and materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline: Another member of the pyrazoloquinoline family with similar structural features but different biological activities.
1,3-Dimethyl-1H-pyrazolo[3,4-b]quinoline: Known for its use in fluorescent sensors and materials science.
Uniqueness
1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it particularly valuable in the development of new materials and as a probe in biological studies.
Properties
CAS No. |
89522-18-9 |
|---|---|
Molecular Formula |
C22H15N3O |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1,3-diphenyl-5H-pyrazolo[4,3-c]quinolin-4-one |
InChI |
InChI=1S/C22H15N3O/c26-22-19-20(15-9-3-1-4-10-15)24-25(16-11-5-2-6-12-16)21(19)17-13-7-8-14-18(17)23-22/h1-14H,(H,23,26) |
InChI Key |
MABLIDBQOALTIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=O)NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B12886744.png)
![Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate](/img/structure/B12886748.png)

![Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium](/img/structure/B12886764.png)









